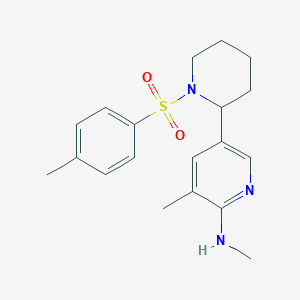
1,2-Pyrrolidinedicarboxylic acid, 4-(methylthio)-, 1-(1,1-dimethylethyl)ester, (2S,4S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Pyrrolidinedicarboxylic acid, 4-(methylthio)-, 1-(1,1-dimethylethyl)ester, (2S,4S)-: is a complex organic compound with a unique structure that includes a pyrrolidine ring substituted with a methylthio group and a tert-butyl ester
Vorbereitungsmethoden
Industrielle Herstellungsverfahren für diese Verbindung können ähnliche Schritte beinhalten, sind aber für die großtechnische Synthese optimiert. Dazu gehören die Verwendung von kontinuierlichen Strömungsreaktoren, automatisierten Synthesegeräten und strengen Qualitätskontrollmaßnahmen, um eine hohe Reinheit und Ausbeute zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1,2-Pyrrolidindicarbonsäure, 4-(Methylthio)-, 1-(1,1-Dimethylethyl)ester, (2S,4S)- unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Methylthiogruppe kann mit Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu einem Sulfoxid oder Sulfon oxidiert werden.
Reduktion: Reduktionsreaktionen können die Estergruppe angreifen und sie mit Reduktionsmitteln wie Lithiumaluminiumhydrid in einen Alkohol umwandeln.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen die Methylthiogruppe durch andere Nucleophile ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.
Substitution: Verschiedene Nucleophile wie Amine, Thiole und Halogenide.
Hauptprodukte
Oxidation: Sulfoxide, Sulfone.
Reduktion: Alkohole.
Substitution: Derivate mit verschiedenen Substituenten, die die Methylthiogruppe ersetzen.
Wissenschaftliche Forschungsanwendungen
1,2-Pyrrolidindicarbonsäure, 4-(Methylthio)-, 1-(1,1-Dimethylethyl)ester, (2S,4S)- hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein in der organischen Synthese und als Vorstufe für komplexere Moleküle verwendet.
Biologie: Wird auf seine potenzielle biologische Aktivität untersucht, einschließlich Enzyminhibition und Rezeptorbindung.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, insbesondere in der Entwicklung neuer Medikamente.
Industrie: Wird in der Synthese von Spezialchemikalien und Materialien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 1,2-Pyrrolidindicarbonsäure, 4-(Methylthio)-, 1-(1,1-Dimethylethyl)ester, (2S,4S)- beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Methylthiogruppe kann an verschiedenen biochemischen Stoffwechselwegen teilnehmen, möglicherweise Enzyme hemmen oder an Rezeptoren binden. Der genaue Mechanismus hängt von der jeweiligen Anwendung und dem beteiligten biologischen System ab.
Wirkmechanismus
The mechanism of action of 1,2-Pyrrolidinedicarboxylic acid, 4-(methylthio)-, 1-(1,1-dimethylethyl)ester, (2S,4S)- involves its interaction with specific molecular targets. The methylthio group can participate in various biochemical pathways, potentially inhibiting enzymes or binding to receptors. The exact mechanism depends on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 1,2-Pyrrolidindicarbonsäure, 4-Cyano-, 1-(1,1-Dimethylethyl) 2-Methylester, (2S,4S)-
- 1,2-Pyrrolidindicarbonsäure, 4-(1-Methylethoxy)-, 1-(1,1-Dimethylethyl)ester, (2S,4R)-
Einzigartigkeit
1,2-Pyrrolidindicarbonsäure, 4-(Methylthio)-, 1-(1,1-Dimethylethyl)ester, (2S,4S)- ist aufgrund der Methylthiogruppe einzigartig, die im Vergleich zu ihren Analoga eine eindeutige chemische Reaktivität und potenzielle biologische Aktivität verleiht. Dies macht sie zu einer wertvollen Verbindung für die Forschung und Entwicklung in verschiedenen wissenschaftlichen Bereichen.
Eigenschaften
Molekularformel |
C11H19NO4S |
|---|---|
Molekulargewicht |
261.34 g/mol |
IUPAC-Name |
(2S,4S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfanylpyrrolidine-1-carboxylic acid |
InChI |
InChI=1S/C11H19NO4S/c1-11(2,3)16-9(13)8-5-7(17-4)6-12(8)10(14)15/h7-8H,5-6H2,1-4H3,(H,14,15)/t7-,8-/m0/s1 |
InChI-Schlüssel |
UQPCJTYYRCTFFA-YUMQZZPRSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)[C@@H]1C[C@@H](CN1C(=O)O)SC |
Kanonische SMILES |
CC(C)(C)OC(=O)C1CC(CN1C(=O)O)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(N'-dodecylcarbamimidoyl)amino] acetate](/img/structure/B11816202.png)

![7,10-Dioxa-13-azadispiro[3.1.4.3]tridecane](/img/structure/B11816209.png)
![4-[(2,3-dichlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic Acid](/img/structure/B11816220.png)
![Sodium;4-[2-[2-[2-chloro-3-[2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonic acid](/img/structure/B11816225.png)

![N-(2-Bromobenzo[d]thiazol-6-yl)acetamide](/img/structure/B11816229.png)
![3-[(4-chlorophenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B11816230.png)


![(2S)-2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]-3-phenylpropanoic acid](/img/structure/B11816240.png)


